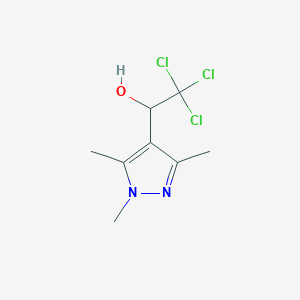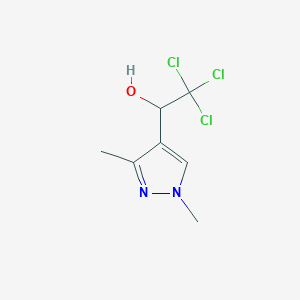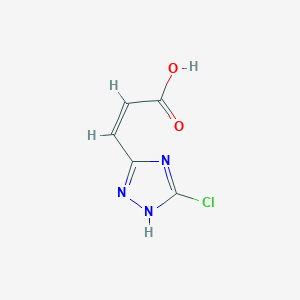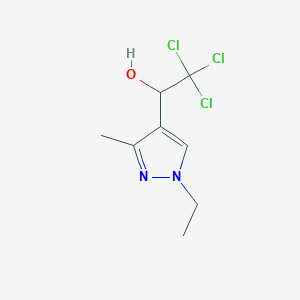
ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate
Descripción general
Descripción
Ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate, commonly known as E2Z, is an organic compound derived from the cyano group and the hydroxy group. It is a colorless liquid with a faint odor and a slightly bitter taste. E2Z has a variety of applications in the scientific and industrial fields. In
Aplicaciones Científicas De Investigación
Crystal Packing Interactions
A study by Zhang et al. (2011) explored the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, revealing the presence of rare N⋯π and O⋯π interactions along with hydrogen bonds. These findings are significant in understanding the molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).
Unusual Non-Hydrogen Bonding
Zhang et al. (2012) identified an unusual C⋯π interaction of non-hydrogen bond type in a related compound, ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, highlighting the importance of non-traditional molecular interactions in chemical compounds (Zhang, Tong, Wu, & Zhang, 2012).
Structural Analysis
Johnson et al. (2006) conducted a study focusing on the synthesis, characterization, and structural analysis of a similar compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, which contributes to the understanding of molecular structure and bonding in such compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Coenzyme NADH Model Reactions
Fang et al. (2006) researched the reaction of a related compound with a coenzyme NADH model, providing insights into biological chemistry and the behavior of these compounds in biochemically relevant conditions (Fang, Liu, Wang, & Ke, 2006).
Chemical Synthesis and Applications
Meng et al. (2008) explored the hydrogenation of a similar compound, (E)-ethyl 2-oxo-4-arylbut-3-enoate, leading to significant findings in the field of organic synthesis and potential applications in pharmaceuticals (Meng, Zhu, & Zhang, 2008).
Propiedades
IUPAC Name |
ethyl (Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11(8-14)12(15)10-6-4-9(2)5-7-10/h4-7,15H,3H2,1-2H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHFXBYWRYRXHL-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)C)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=C(C=C1)C)\O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-cyano-3-hydroxy-3-(4-methylphenyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B1396394.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)


![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)

![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one](/img/structure/B1396404.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)

![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)
![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)
